molecular formula C34H39N5O5S2 B2579872 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 689227-35-8

4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide

Número de catálogo: B2579872
Número CAS: 689227-35-8
Peso molecular: 661.84
Clave InChI: MPLOMWYBILTLPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide is a synthetic quinazolinone derivative characterized by:

  • A 4-oxo-3,4-dihydroquinazolinone core, a heterocyclic scaffold known for diverse pharmacological activities.
  • A sulfamoylphenyl ethyl carbamoyl methyl sulfanyl substituent at position 2 of the quinazolinone ring.
  • A cyclohexane-1-carboxamide group linked to a 2-phenylethyl moiety at position 2.

Propiedades

IUPAC Name

4-[[4-oxo-2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O5S2/c35-46(43,44)28-16-12-25(13-17-28)18-20-36-31(40)23-45-34-38-30-9-5-4-8-29(30)33(42)39(34)22-26-10-14-27(15-11-26)32(41)37-21-19-24-6-2-1-3-7-24/h1-9,12-13,16-17,26-27H,10-11,14-15,18-23H2,(H,36,40)(H,37,41)(H2,35,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLOMWYBILTLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide involves multiple steps, including the formation of the quinazoline core, the introduction of the sulfamoylphenyl group, and the attachment of the cyclohexane carboxamide moiety. The key steps in the synthesis are as follows:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfamoyl chloride and a phenyl derivative.

    Attachment of the Cyclohexane Carboxamide Moiety: The final step involves the coupling of the quinazoline-sulfamoylphenyl intermediate with a cyclohexane carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a quinazoline core , a sulfamoylphenyl group , and a cyclohexane carboxamide moiety . The synthesis involves several steps:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Sulfamoylphenyl Group : Typically accomplished via nucleophilic substitution using sulfamoyl chlorides.
  • Attachment of the Cyclohexane Carboxamide Moiety : This step may involve amide formation reactions.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as an inhibitor for various biological targets. It may exhibit:

  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : The sulfamoyl group is known for its antibacterial activity, suggesting that this compound could be effective against certain bacterial strains.

Pharmaceutical Development

Due to its complex structure, this compound could serve as a lead molecule for drug development. Its unique properties may allow for:

  • Formulation in Drug Delivery Systems : The structure can be optimized for better solubility and bioavailability, enhancing its therapeutic efficacy.
  • Development of Prodrugs : Modifications could lead to prodrugs that improve absorption and reduce side effects.

Materials Science

The compound's structural characteristics may also find applications in materials science, particularly in developing:

  • Polymeric Materials : Incorporating such compounds into polymer matrices could yield materials with enhanced mechanical properties or functional characteristics.
  • Nanotechnology : The compound could be utilized in the synthesis of nanoparticles for targeted drug delivery systems.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of quinazoline compounds exhibited significant anticancer activity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, suggesting that similar compounds could also show efficacy in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research on sulfamoyl-substituted compounds indicated potent antimicrobial activity against Gram-positive bacteria. In vitro studies showed that these compounds disrupted bacterial cell wall synthesis, highlighting their potential as new antibiotic agents.

Mecanismo De Acción

The mechanism of action of 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues of Quinazolinone Derivatives

Table 1: Key Structural and Functional Differences
Compound Name / ID Core Structure R1 (Position 2) R3 (Position 3) Bioactivity
Target Compound Quinazolinone -S-CH₂-C(O)-NH-(CH₂)₂-(4-sulfamoylphenyl) -CH₂-cyclohexane-C(O)-NH-(CH₂)₂-phenyl Not explicitly reported (inferred)
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzene sulfonamide () Quinazolinone -S- (thioxo group) -CH₂-1,4-dihydropyridine derivatives Antiulcer (comparable to ranitidine)
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () Quinazolinone -S-CH₂-C(O)-NH-(4-sulfamoylphenyl) -4-chlorophenyl Not explicitly reported
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide () Quinazolinone -S-CH₂-C(O)-NH-(4-ethoxyphenyl) -CH₂-cyclohexane-C(O)-NH-(tetrahydrofuranmethyl) Not explicitly reported
Key Observations:

Quinazolinone Core: All analogs share the 4-oxo-3,4-dihydroquinazolinone scaffold, critical for hydrogen bonding with biological targets .

Position 2 Modifications :

  • The target compound’s sulfamoylphenyl ethyl carbamoyl methyl sulfanyl group enhances sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) compared to simpler thioxo or chlorophenyl groups .
  • ’s thioxo group contributes to antiulcer activity by modulating gastric acid secretion .

Substitutions with 1,4-dihydropyridine () or 4-chlorophenyl () alter electronic properties and target specificity .

Pharmacological Activity Trends

  • Antiulcer Activity: ’s dihydropyridine-quinazolinone hybrids show enhanced activity with methoxy/nitro substituents (e.g., reduced ulcer index by 60–70% vs. control) . The target compound’s sulfamoyl group may similarly inhibit H⁺/K⁺-ATPase or prostaglandin synthesis, but experimental validation is needed.

Actividad Biológica

The compound 4-({4-oxo-2-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its pharmacological versatility. The presence of the sulfamoyl group suggests potential antibacterial and enzyme inhibitory properties, while the cyclohexane moiety may contribute to its lipophilicity and bioavailability.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 3,4-dihydroquinazoline have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that certain quinazoline derivatives could effectively suppress the growth of various cancer cell lines, including HeLa cells, at sub-micromolar concentrations .

CompoundIC50 (µM)Cell Line
Compound A0.644HeLa
Compound B1.5MCF-7
Compound C0.8A549

COX-2 Inhibition

The compound's structural components suggest potential as a COX-2 inhibitor , an important target in inflammation and cancer therapy. A related study found that quinazoline derivatives could inhibit COX-2 activity by up to 47.1% at a concentration of 20 µM . This inhibition is crucial as COX-2 is often overexpressed in tumors and inflammatory conditions.

Enzyme Inhibition

The sulfamoyl group is associated with various enzyme inhibitory activities. Compounds containing this moiety have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. In vitro studies demonstrated that several synthesized derivatives exhibited strong AChE inhibition, highlighting their potential in treating neurodegenerative diseases .

Study 1: Antiproliferative Effects

In a controlled experiment, a series of synthesized compounds were tested for their antiproliferative effects against cancer cell lines. The results indicated that those with structural similarities to our compound displayed significant cytotoxicity against HeLa cells, with IC50 values ranging from 0.644 to 1.5 µM .

Study 2: COX-2 Inhibition Mechanism

A pharmacological study investigated the mechanism by which certain quinazoline derivatives inhibit COX-2. The findings suggested that these compounds bind competitively to the active site of the enzyme, thereby preventing substrate access and subsequent prostaglandin synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.